molecular formula C13H15N3 B2674169 1-[Cyclohexylidene((2)H)methyl]-1H-1,2,3-benzotriazole CAS No. 131164-45-9

1-[Cyclohexylidene((2)H)methyl]-1H-1,2,3-benzotriazole

Cat. No. B2674169
M. Wt: 214.29
InChI Key: CAVIBCJAYUJGPM-MMIHMFRQSA-N
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Description

1-[Cyclohexylidene((2)H)methyl]-1H-1,2,3-benzotriazole (CDMBT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDMBT is a benzotriazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism Of Action

The mechanism of action of 1-[Cyclohexylidene((2)H)methyl]-1H-1,2,3-benzotriazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 1-[Cyclohexylidene((2)H)methyl]-1H-1,2,3-benzotriazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer, as well as to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and cell survival.

Biochemical And Physiological Effects

1-[Cyclohexylidene((2)H)methyl]-1H-1,2,3-benzotriazole has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. 1-[Cyclohexylidene((2)H)methyl]-1H-1,2,3-benzotriazole has been shown to scavenge free radicals and to inhibit the production of reactive oxygen species (ROS) in cells. 1-[Cyclohexylidene((2)H)methyl]-1H-1,2,3-benzotriazole has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in cells.

Advantages And Limitations For Lab Experiments

1-[Cyclohexylidene((2)H)methyl]-1H-1,2,3-benzotriazole has several advantages as a chemical compound for lab experiments, including its stability, solubility, and ease of synthesis. However, 1-[Cyclohexylidene((2)H)methyl]-1H-1,2,3-benzotriazole also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on 1-[Cyclohexylidene((2)H)methyl]-1H-1,2,3-benzotriazole, including its potential as an anticancer agent, its use in organic electronics, and its applications in material science. Further studies are needed to fully understand the mechanism of action of 1-[Cyclohexylidene((2)H)methyl]-1H-1,2,3-benzotriazole and its potential applications in various fields. Additionally, studies on the toxicity and safety of 1-[Cyclohexylidene((2)H)methyl]-1H-1,2,3-benzotriazole are needed to determine its potential as a therapeutic agent.

Synthesis Methods

1-[Cyclohexylidene((2)H)methyl]-1H-1,2,3-benzotriazole can be synthesized through various methods, including the reaction of 2-aminobenzonitrile with cyclohexanone in the presence of an acid catalyst. This reaction leads to the formation of a Schiff base intermediate, which is then reduced with sodium borohydride to yield 1-[Cyclohexylidene((2)H)methyl]-1H-1,2,3-benzotriazole. Other methods of synthesis have also been reported, including the use of different catalysts and starting materials.

Scientific Research Applications

1-[Cyclohexylidene((2)H)methyl]-1H-1,2,3-benzotriazole has been studied for its potential applications in various fields, including material science, organic electronics, and biomedical research. In material science, 1-[Cyclohexylidene((2)H)methyl]-1H-1,2,3-benzotriazole has been used as a corrosion inhibitor for metals and as a stabilizer for plastics. In organic electronics, 1-[Cyclohexylidene((2)H)methyl]-1H-1,2,3-benzotriazole has been used as a hole-transporting material in organic solar cells. In biomedical research, 1-[Cyclohexylidene((2)H)methyl]-1H-1,2,3-benzotriazole has been studied for its potential as an anticancer agent, as well as for its antioxidant and anti-inflammatory properties.

properties

IUPAC Name

1-[cyclohexylidene(deuterio)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-2-6-11(7-3-1)10-16-13-9-5-4-8-12(13)14-15-16/h4-5,8-10H,1-3,6-7H2/i10D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVIBCJAYUJGPM-MMIHMFRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CN2C3=CC=CC=C3N=N2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C1CCCCC1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Cyclohexylidene((2)H)methyl]-1H-1,2,3-benzotriazole

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